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Introduction
Lysozyme C, encoded by the LYZ gene, is a crucial component of the innate immune system.

It is a glycoside hydrolase that primarily functions by catalyzing the hydrolysis of 1,4-beta-

linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in

peptidoglycan, a major component of Gram-positive bacterial cell walls[1]. This enzymatic

activity leads to bacterial lysis and contributes to host defense. Beyond its well-established

antibacterial role, lysozyme C exhibits a range of other biological activities, including anti-

inflammatory, antiviral, and immunomodulatory functions[2][3].

The expression of the LYZ gene is tightly regulated, predominantly occurring in myeloid cells

such as macrophages and neutrophils, as well as in Paneth cells of the small intestine[4][5].

Dysregulation of LYZ expression has been implicated in various pathological conditions,

including inflammatory bowel disease, diabetic nephropathy, and certain types of cancer[5][6].

Understanding the intricate mechanisms governing LYZ gene expression is therefore of

paramount importance for the development of novel therapeutic strategies targeting these

diseases.

This technical guide provides a comprehensive overview of the current knowledge on the

expression and regulation of the human LYZ gene. It delves into the transcriptional and post-

transcriptional control mechanisms, the signaling pathways involved, and its role in health and
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disease. Furthermore, this guide offers detailed experimental protocols for key techniques used

to study LYZ gene expression, intended to be a valuable resource for researchers in the field.

Data Presentation: Quantitative Analysis of LYZ
Gene Expression
The expression of the LYZ gene varies significantly across different human tissues and can be

modulated by various stimuli. This section presents quantitative data on LYZ gene expression

to provide a comparative overview.

Table 1: Basal Expression of LYZ Gene in Human Tissues

This table summarizes the median gene expression of LYZ in transcripts per million (TPM)

across a range of human tissues, based on data from the Genotype-Tissue Expression (GTEx)

project. The GTEx project is a comprehensive public resource to study tissue-specific gene

expression and regulation[7][8].
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Tissue Median Expression (TPM)

Whole Blood 189.9

Spleen 145.3

Lung 89.7

Small Intestine (Terminal Ileum) 78.5

Salivary Gland 65.2

Liver 25.4

Colon (Transverse) 23.1

Kidney (Cortex) 12.6

Stomach 10.9

Heart (Left Ventricle) 2.1

Pancreas 1.8

Brain (Cortex) 0.3

Muscle (Skeletal) 0.2

Adipose (Subcutaneous) 15.7

Skin (Sun Exposed) 5.4

Data sourced from the GTEx Portal on December 19, 2025. TPM values are a normalized

measure of gene expression.

Table 2: Regulation of Lysozyme Expression in Macrophages by Lipopolysaccharide (LPS)

This table illustrates the dynamic regulation of lysozyme expression in macrophages upon

stimulation with bacterial lipopolysaccharide (LPS), a potent immune stimulator.
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Cell Type Treatment
Change in
Lysozyme Level

Reference

Mouse Peritoneal

Macrophages
10 µg/mL LPS

~80% suppression of

intracellular lysozyme
[9]

Mouse Peritoneal

Macrophages
10 µg/mL LPS

~66% reduction in

secreted lysozyme
[9]

Mouse Peritoneal

Macrophages
100 U IFN-γ

~24% reduction in

secreted lysozyme
[9]

Mouse Peritoneal

Macrophages
10,000 U IFN-γ

~71% reduction in

secreted lysozyme
[9]

Table 3: Altered LYZ Expression in Disease States

This table highlights the differential expression of the LYZ gene in pathological conditions

compared to healthy controls.

Disease Tissue/Cell Type
Change in LYZ
Expression

Reference

Diabetic Nephropathy Kidney
~4-fold increase in

mRNA expression
[6]

Hepatocellular

Carcinoma (S-III

subtype)

Tumor Tissue Significantly elevated [5][10]

Transcriptional Regulation of the LYZ Gene
The tissue-specific and stimulus-inducible expression of the LYZ gene is primarily controlled at

the level of transcription. This process is orchestrated by a complex interplay between cis-

regulatory DNA elements and trans-acting transcription factors.

Cis-Regulatory Elements
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The regulatory regions of the LYZ gene contain several well-characterized cis-acting elements,

including a promoter, multiple enhancers, and silencers. These elements serve as binding sites

for transcription factors that can either activate or repress gene expression. Studies in the

chicken lysozyme gene, a well-established model system, have identified key regulatory

regions that are functionally conserved in mammals.

Key Transcription Factors
Several transcription factors are pivotal in directing the myeloid-specific expression of the LYZ

gene.

PU.1: This Ets-family transcription factor is a master regulator of myeloid and B-lymphoid

development. PU.1 binds to specific sites in the LYZ promoter and is essential for its activity

in macrophages[6].

CCAAT/Enhancer-Binding Proteins (C/EBPα and C/EBPβ): These basic leucine zipper

transcription factors play crucial roles in the differentiation and function of myeloid cells.

C/EBPα and C/EBPβ can bind to the LYZ promoter and synergize with PU.1 to activate

transcription[11][12][13].

Runx1: This transcription factor is critical for definitive hematopoiesis and can bind to the

LYZ promoter to regulate its expression during myelopoiesis.

Nuclear Factor I (NF-I): NF-I is a family of transcription factors that have been shown to bind

to the enhancer regions of the lysozyme gene, contributing to its cell-type-specific

expression.

Post-Transcriptional Regulation
Following transcription, the LYZ primary transcript undergoes several processing steps before

being translated into a functional protein. These post-transcriptional events can also be

regulated to fine-tune lysozyme expression. In myelomonocytic cells, treatment with LPS has

been shown to cause a nuclear stabilization of the primary LYZ transcript. This stabilization is

accompanied by an increase in the length of the poly(A) tail, although this does not appear to

affect the stability or translational efficiency of the cytoplasmic mRNA.

Signaling Pathways Involved in LYZ Regulation
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The expression of the LYZ gene is modulated by various extracellular signals that are

transduced through intracellular signaling cascades. Two prominent pathways involved in LYZ

regulation are the JAK/STAT3 and TNF-α signaling pathways.

JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a

principal signaling mechanism for a wide array of cytokines and growth factors. In the context

of diabetic nephropathy, high glucose levels can promote the expression of LYZ in fibroblasts.

This process is dependent on the activation of the JAK/STAT3 pathway[10][14].

Mechanistically, glucose can activate STAT3 in a manner that is dependent on lysozyme, and

inhibition of JAK can suppress this STAT3 activation[10][14]. This suggests a positive feedback

loop where lysozyme contributes to its own expression through the JAK/STAT3 pathway in

certain pathological contexts.
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JAK/STAT3 signaling pathway leading to LYZ gene expression.
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TNF-α Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in

inflammation and immunity. Lysozyme has been shown to modulate the TNF-α signaling

pathway[2][4]. In monocytes, lysozyme treatment can induce transcriptional changes in genes

within the TNF-α/IL-1β pathway[2][4]. Furthermore, lysozyme can bind to LPS, which in turn

can abrogate the production of TNF-α[4]. The regulation is complex, as TNF-α signaling itself,

through the activation of transcription factors like NF-κB and AP-1, can influence the

expression of various immune-related genes, potentially including LYZ in a feedback loop.
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TNF-α signaling pathway potentially regulating LYZ expression.
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Role in Disease and Drug Development
Given its central role in innate immunity and inflammation, dysregulation of LYZ expression is

associated with several diseases, making it a potential target for drug development.

Diabetic Nephropathy: Increased expression of LYZ is observed in diabetic nephropathy and

is implicated in promoting renal fibrosis through the JAK/STAT3 signaling pathway[10][14].

Targeting lysozyme or its downstream effectors could be a therapeutic strategy to mitigate

kidney damage in diabetic patients.

Cancer: The role of lysozyme in cancer is complex and appears to be context-dependent. In

hepatocellular carcinoma, high expression of LYZ is associated with a poor prognosis and

promotes tumor progression[5][10]. Conversely, in other contexts, lysozyme has been

reported to have anti-cancer properties.

Inflammatory Bowel Disease (IBD): Paneth cell metaplasia and aberrant lysozyme

production are hallmarks of IBD[5]. Paneth cell-derived lysozyme can shape the gut

microbiota and influence the inflammatory tone of the intestine, suggesting that modulating

lysozyme activity could be a therapeutic avenue for IBD[5][15].

The multifaceted roles of lysozyme present both opportunities and challenges for drug

development. Its enzymatic activity can be harnessed for antimicrobial therapies, while its

signaling functions suggest that targeting the LYZ gene or its protein product could be

beneficial in a range of non-infectious diseases.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

expression and regulation of the LYZ gene.
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General experimental workflow for studying gene expression and regulation.

Quantitative Real-Time PCR (qRT-PCR) for LYZ mRNA
Quantification
Objective: To measure the relative or absolute quantity of LYZ mRNA in a biological sample.

Materials:

RNA extraction kit

RNase-free water, tubes, and pipette tips

Reverse transcription kit

qPCR master mix (e.g., SYBR Green-based)
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Primers specific for LYZ and a reference gene (e.g., GAPDH, ACTB)

Real-time PCR instrument

Protocol:

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to

the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer

or a bioanalyzer.

DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with

DNase I.

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a

reverse transcription kit. Include a no-reverse transcriptase control to check for genomic

DNA contamination.

qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master

mix, forward and reverse primers for LYZ or the reference gene, and the synthesized cDNA.

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard

cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing,

and extension).

Data Analysis: Determine the cycle threshold (Ct) values for LYZ and the reference gene.

Calculate the relative expression of LYZ using the ΔΔCt method.

Western Blot for Lysozyme Protein Detection
Objective: To detect and quantify the amount of lysozyme protein in a sample.

Materials:

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein transfer system and membrane (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against human lysozyme

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular

debris and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay kit.

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli

buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

lysozyme (diluted in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane several times with TBST to remove unbound primary

antibody.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane again several times with TBST.
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Detection: Apply the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Quantify the band intensity using densitometry software and normalize to a loading

control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a specific transcription factor binds to the regulatory regions of the

LYZ gene in vivo.

Materials:

Formaldehyde for cross-linking

Lysis and sonication buffers

Antibody specific to the transcription factor of interest

Protein A/G magnetic beads

Wash buffers

Elution buffer

Proteinase K and RNase A

DNA purification kit

Primers for qPCR targeting the putative binding site in the LYZ gene

Protocol:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small

fragments (typically 200-1000 bp) using sonication.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the

transcription factor of interest overnight at 4°C.

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-

transcription factor-DNA complexes.

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by heating at 65°C.

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify the

specific region of the LYZ gene where the transcription factor is predicted to bind. An

enrichment compared to a negative control (e.g., immunoprecipitation with a non-specific

IgG) indicates binding.

Luciferase Reporter Assay
Objective: To measure the activity of the LYZ promoter or enhancer elements.

Materials:

Luciferase reporter plasmid containing the LYZ promoter/enhancer region upstream of the

luciferase gene

Control plasmid (e.g., a plasmid expressing Renilla luciferase for normalization)

Cell line of interest

Transfection reagent

Luciferase assay reagent

Luminometer

Protocol:
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Plasmid Construction: Clone the LYZ promoter or enhancer region of interest into a

luciferase reporter vector.

Cell Culture and Transfection: Seed the cells in a multi-well plate and transfect them with the

luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells using a

passive lysis buffer.

Luciferase Assay: Add the firefly luciferase assay reagent to a portion of the cell lysate and

measure the luminescence using a luminometer.

Normalization: Add a reagent to quench the firefly luciferase activity and simultaneously

activate the Renilla luciferase. Measure the Renilla luminescence.

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for

transfection efficiency. Compare the activity of the LYZ regulatory element construct to that of

a control vector to determine its transcriptional activity.

Conclusion
The Lysozyme C gene (LYZ) is a critical component of the innate immune system, with its

expression being meticulously controlled at multiple levels. Transcriptional regulation by

myeloid-specific transcription factors and modulation by key signaling pathways like

JAK/STAT3 and TNF-α ensure its appropriate expression in response to physiological and

pathological cues. The growing understanding of the intricate regulatory networks governing

LYZ expression is opening new avenues for therapeutic interventions in a variety of diseases.

The experimental protocols detailed in this guide provide a robust framework for researchers to

further unravel the complexities of LYZ gene regulation and its role in human health and

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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